![molecular formula C19H23ClN6O B2744426 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride CAS No. 2418717-62-9](/img/structure/B2744426.png)

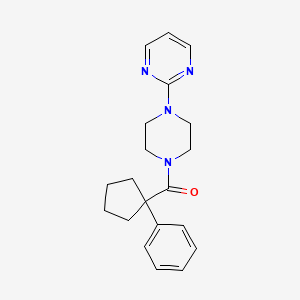

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The [1,2,4]triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to display a broad spectrum of biological activities, including antimicrobial , anticancer , and antihypertensive activity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is typically confirmed through single-crystal X-ray diffraction analysis . The observation of the molecular ion peak in mass spectrometry can also provide information about the molecular formula .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines often involve interactions with a diversity of hydrazines or hydrazine hydrochlorides .Scientific Research Applications

- EN300-26675515 exhibits potential antitumor properties. Researchers have investigated its effects on cancer cells, making it a candidate for drug discovery studies against various malignancies .

- The N–C–S linkage in EN300-26675515’s structure makes it an effective antimicrobial agent. It has been explored for its antibacterial and antifungal properties .

- Notably, some medicines containing the 1,2,4-triazole group, such as Fluconazole and Anastrozole, have demonstrated clinical efficacy .

- EN300-26675515 may possess anti-inflammatory properties. Its 1,2,4-triazole scaffold has been associated with reducing inflammation .

- The 1,2,4-triazole-containing scaffold in EN300-26675515 could contribute to antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and damage .

- EN300-26675515 might have analgesic effects. Researchers have explored its potential as a pain-relieving agent .

- EN300-26675515 has been investigated for its potential in treating insomnia . Its unique structure may modulate relevant receptors or pathways involved in sleep regulation.

Antitumor Activity

Antimicrobial Applications

Anti-Inflammatory Potential

Antioxidant Effects

Analgesic Properties

Insomnia Treatment

Mechanism of Action

properties

IUPAC Name |

N-[3-(aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O.ClH/c1-12-8-13(2)25-18(21-12)23-16(24-25)17(26)22-15-9-19(10-15,11-20)14-6-4-3-5-7-14;/h3-8,15H,9-11,20H2,1-2H3,(H,22,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKSCTOYSSAFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2744347.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)

![N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide](/img/structure/B2744352.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2744354.png)

![4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2744361.png)

![N-[(1-Benzyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2744364.png)